molecular formula C16H23BFNO2 B14049719 1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

Cat. No.: B14049719
M. Wt: 291.2 g/mol
InChI Key: KOBAPXZBVGWORA-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further substituted with a fluoro group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the boronic ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a boronic ester moiety, which provides a versatile platform for further functionalization and applications in various fields. The combination of these functional groups allows for unique reactivity and interaction with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C16H23BFNO2

Molecular Weight

291.2 g/mol

IUPAC Name

1-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine

InChI

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)12-7-8-13(18)14(11-12)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

KOBAPXZBVGWORA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N3CCCC3

Origin of Product

United States

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